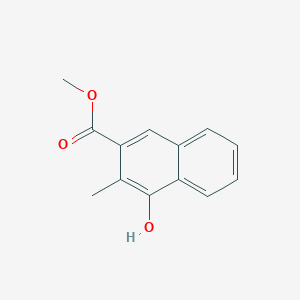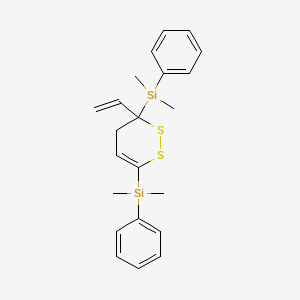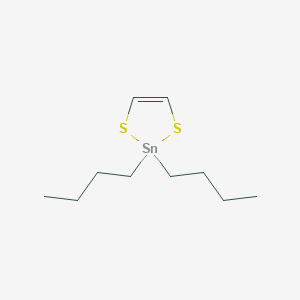
2,2-Dibutyl-2H-1,3,2-dithiastannole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibutyl-2H-1,3,2-dithiastannole is an organotin compound characterized by the presence of two butyl groups and a dithiastannole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-2H-1,3,2-dithiastannole typically involves the reaction of dibutyltin dichloride with sodium sulfide in an appropriate solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibutyl-2H-1,3,2-dithiastannole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
2,2-Dibutyl-2H-1,3,2-dithiastannole has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Wirkmechanismus
The mechanism of action of 2,2-Dibutyl-2H-1,3,2-dithiastannole involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with these molecules, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target molecules and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dibutyl-1,3,2-dioxastannolane: Similar in structure but contains oxygen atoms instead of sulfur.
2,2-Dibutyl-1,3,2-dithiastanninane: Another organotin compound with a similar dithiastannole ring but different substituents.
Uniqueness
2,2-Dibutyl-2H-1,3,2-dithiastannole is unique due to its specific dithiastannole ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
208466-96-0 |
|---|---|
Molekularformel |
C10H20S2Sn |
Molekulargewicht |
323.1 g/mol |
IUPAC-Name |
2,2-dibutyl-1,3,2-dithiastannole |
InChI |
InChI=1S/2C4H9.C2H4S2.Sn/c2*1-3-4-2;3-1-2-4;/h2*1,3-4H2,2H3;1-4H;/q;;;+2/p-2 |
InChI-Schlüssel |
GKCDDHZRTOKHFK-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn]1(SC=CS1)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


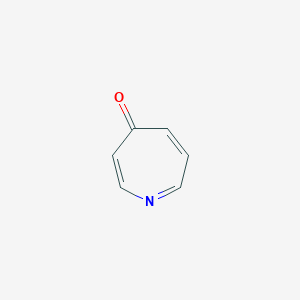
![6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239174.png)
![3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14239176.png)
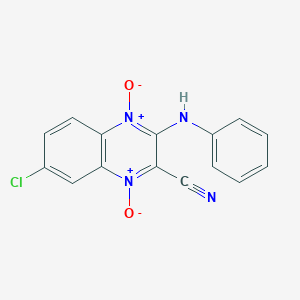
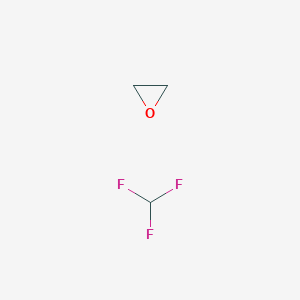

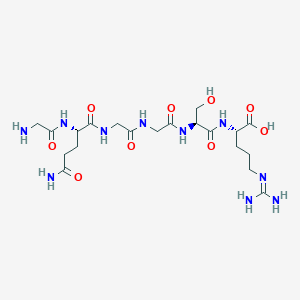


![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)


